Product packaging for Borane, diethyl-1-propynyl-(Cat. No.:CAS No. 22405-32-9)

Borane, diethyl-1-propynyl-

Cat. No.: B14707147
CAS No.: 22405-32-9
M. Wt: 107.99 g/mol
InChI Key: YYRFWYOAIIIVJY-UHFFFAOYSA-N
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Description

Historical Development of Boron Chemistry in Organic Synthesis

The journey of boron in organic synthesis began with the isolation of elemental boron in 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard. purdue.edu However, it was not until the 20th century that the synthetic potential of organoboron compounds was truly unlocked. The pioneering work of Alfred Stock in the early 1900s on the synthesis and characterization of boron hydrides, or boranes, laid the fundamental groundwork. purdue.edu

A monumental leap occurred in the mid-20th century with the discoveries of Herbert C. Brown. His investigation into the reduction of carbonyl compounds with sodium borohydride (B1222165) serendipitously led to the discovery of the hydroboration reaction in the 1950s. thieme-connect.de This reaction, the addition of a boron-hydride bond across a carbon-carbon double or triple bond, provided a facile and highly regioselective route to organoboranes. thieme-connect.de These intermediates could then be transformed into a wide array of functional groups, most notably alcohols, with exquisite stereochemical control. Brown's contributions were recognized with the Nobel Prize in Chemistry in 1979. thieme-connect.de

The late 1970s witnessed another paradigm shift with the development of the Suzuki-Miyaura cross-coupling reaction. escholarship.org This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (including alkynylboranes) and an organic halide, offering a powerful method for constructing complex molecular frameworks. escholarship.org This reaction has had a profound impact on both academic and industrial chemistry. escholarship.org

Classification and Structural Diversity of Organoboranes

Organoboron compounds are broadly classified based on the substituents attached to the boron atom. purdue.eduescholarship.org The major classes include:

Organoboranes (BRn H3-n): These compounds have at least one carbon-boron bond. They can be further categorized as mono-, di-, or triorganoboranes depending on the number of organic groups. researchgate.net

Boronic Acids (RB(OH)2) and their Esters (RB(OR')2): These are among the most widely used organoboron reagents, particularly in Suzuki-Miyaura coupling, due to their stability and ease of handling. purdue.eduescholarship.org

Borinic Acids (R2BOH) and their Esters (R2BOR'): These compounds possess two organic substituents on the boron atom. escholarship.org

Borate Anions ([R4B]-): These are tetracoordinate boron species, which are often intermediates in the reactions of triorganoboranes. purdue.edu

The structural diversity of organoboranes is vast. Simple triorganoboranes typically adopt a trigonal planar geometry around the sp²-hybridized boron atom. purdue.edu However, the electron-deficient nature of boron allows it to form complex, cage-like structures known as polyhedral boranes, which can also incorporate carbon atoms to form carboranes. researchgate.net The ability of boron to form three-center-two-electron bonds is a key feature that gives rise to the unique structures of diborane (B8814927) and higher boranes. researchgate.net

Unique Electronic and Bonding Characteristics of Boron in Organic Systems

Boron's position in the periodic table gives it unique electronic properties that are central to its reactivity. With three valence electrons, a neutral trivalent boron atom in an organoborane possesses a vacant p-orbital, making it electron-deficient and a strong Lewis acid. purdue.edu This Lewis acidity is a cornerstone of its chemistry, allowing it to readily accept a pair of electrons from a Lewis base to form a tetracoordinate adduct. echemi.com

The carbon-boron bond itself has low polarity, with carbon being slightly more electronegative. researchgate.net This bond is relatively long and is susceptible to cleavage under various conditions, which is the basis for the synthetic utility of organoboranes. For instance, oxidation of the C-B bond with hydrogen peroxide is a common method for converting organoboranes to alcohols. researchgate.net

In boron hydrides, the scarcity of valence electrons leads to the formation of unconventional three-center-two-electron (3c-2e) bonds, where a single pair of electrons is shared among three atoms (two boron atoms and a bridging hydrogen atom). researchgate.net This type of bonding allows for the construction of the stable, polyhedral structures characteristic of borane (B79455) clusters. researchgate.net

Contextualizing Alkynylboranes within Modern Synthetic Methodologies

Alkynylboranes, which contain a boron atom directly attached to a carbon-carbon triple bond, are highly valuable reagents in modern organic synthesis. Their utility stems from the unique reactivity of the alkynyl group and the versatility of the carbon-boron bond.

One of the most prominent applications of alkynylboranes is in the Suzuki-Miyaura cross-coupling reaction . They serve as effective coupling partners with a variety of organic halides and triflates to form conjugated enynes and other complex unsaturated systems. This methodology has been widely employed in the synthesis of natural products and functional materials.

Furthermore, the carbon-boron bond of alkynylboranes can be cleaved and the alkynyl group transferred to an electrophilic carbon center. This allows for the construction of new carbon-carbon bonds and the introduction of the alkynyl moiety into a wide range of organic molecules. The reactivity of the triple bond itself can also be harnessed for further transformations, such as additions and cycloadditions, after the initial coupling or transfer reaction.

The specific compound, Borane, diethyl-1-propynyl- , with its two ethyl groups and a propynyl (B12738560) group attached to the boron atom, is a representative example of a triorganoborane with an alkynyl substituent. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structure suggests it would participate in the characteristic reactions of alkynylboranes.

Properties of Borane, diethyl-1-propynyl-

PropertyValue
CAS Number 22405-32-9
Molecular Formula C7H13B
Molecular Weight 107.99 g/mol
Synonyms Diethyl(1-propynyl)borane, 1-Propynyldiethylborane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13B B14707147 Borane, diethyl-1-propynyl- CAS No. 22405-32-9

Properties

CAS No.

22405-32-9

Molecular Formula

C7H13B

Molecular Weight

107.99 g/mol

IUPAC Name

diethyl(prop-1-ynyl)borane

InChI

InChI=1S/C7H13B/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3

InChI Key

YYRFWYOAIIIVJY-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)C#CC

Origin of Product

United States

Reactivity and Reaction Mechanisms of Diethyl 1 Propynyl Borane

Hydroboration Reactivity and Subsequent Transformations

The reactivity of diethyl(1-propynyl)borane is significantly influenced by the presence of the carbon-carbon triple bond, which can undergo hydroboration. This process involves the addition of a B-H bond from another borane (B79455) reagent across the alkyne, leading to the formation of new organoborane intermediates that can be further transformed.

Mechanistic Studies of Addition to Unsaturated Systems

The hydroboration of the alkynyl group in diethyl(1-propynyl)borane proceeds through a well-established mechanism. When a borane reagent, such as borane (BH3) or a dialkylborane (R'2BH), reacts with the alkyne, the addition occurs in a single, concerted step. researchgate.netwikipedia.org This involves the formation of a four-centered transition state where the pi bond of the alkyne attacks the empty p-orbital of the boron atom, while a hydride from the borane is simultaneously transferred to one of the alkyne carbons. rsc.orgnih.gov This concerted mechanism means no discrete carbocation intermediate is formed, thus rearrangements are not observed. wikipedia.org

The initial product of this monohydroboration is a gem-diborylalkene, a type of vinylborane (B8500763) where two boron atoms are attached to the same carbon atom. If this intermediate is subsequently treated with an oxidizing agent like hydrogen peroxide (H2O2) in a basic solution, the carbon-boron bonds are replaced with carbon-oxygen bonds. researchgate.net This initially yields an enol, an unstable intermediate that rapidly tautomerizes to its more stable constitutional isomer, which is typically an aldehyde or a ketone. acs.orgrsc.org

Regioselectivity and Stereochemical Outcomes

The hydroboration of the 1-propynyl group is characterized by high regioselectivity and stereospecificity. The reaction follows an anti-Markovnikov addition pattern, where the boron atom adds to the less substituted carbon of the triple bond (the terminal carbon), and the hydrogen atom adds to the more substituted carbon (the internal carbon). researchgate.netwikipedia.orgresearchgate.net

This regioselectivity can be attributed to two main factors:

  • Steric Effects: The boron-containing group is generally bulkier than the hydrogen atom being transferred. To minimize steric hindrance in the transition state, the larger boryl group preferentially attacks the less sterically hindered terminal carbon of the alkyne. rsc.org
  • Electronic Effects: Although no full carbocation is formed, there is a development of partial positive charge on the carbon atoms in the transition state. The more substituted internal carbon can better stabilize this partial positive charge, favoring the addition of the more electronegative hydrogen atom to this position. rsc.orgacs.org
  • The stereochemical outcome of the reaction is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkyne triple bond. researchgate.netresearchgate.neteurekaselect.com This results in the formation of a (Z)-alkenylborane intermediate. The subsequent oxidation step occurs with retention of this stereochemistry. eurekaselect.com

    The choice of hydroborating agent can further enhance the selectivity. While borane (BH3) is effective, sterically hindered dialkylboranes such as disiamylborane (B86530) (Sia2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often used to ensure that the hydroboration occurs only once and with very high regioselectivity. nih.govresearchgate.netrsc.org

    The table below summarizes the expected outcomes for the hydroboration of diethyl(1-propynyl)borane with different reagents.

    Hydroborating ReagentIntermediate ProductFinal Product (after Oxidation)Key Selectivity Features
    Borane (BH3·THF)(Z)-1,1-Bis(diethylboryl)prop-1-enePropanalAnti-Markovnikov, Syn-addition
    Disiamylborane (Sia2BH)(Z)-1-(Diethylboryl)-1-(disiamylboryl)propenePropanalHigh regioselectivity, prevents double addition
    9-Borabicyclo[3.3.1]nonane (9-BBN)(Z)-1-(9-BBN)-1-(diethylboryl)propenePropanalExcellent regioselectivity due to steric bulk

    Boryl Migration Phenomena in Organoborane Intermediates

    Rearrangements involving the migration of a boryl group are significant in organoboron chemistry. While 1,2-migrations are common in certain organoborane intermediates, such as those derived from halo-substituted compounds or under photolytic conditions, their occurrence in simple alkenylborane intermediates formed from alkyne hydroboration is less spontaneous. wikipedia.org However, specific conditions can induce such rearrangements.

    Recent studies have shown that vinylidene rearrangements of internal borylalkynes can be achieved using cationic ruthenium complexes, proceeding via a 1,2-boryl migration. rsc.org The rate of this rearrangement is highly dependent on the Lewis acidity of the boryl group. rsc.org Other research has focused on radical-induced migrations. For instance, photoredox catalysis can generate β-boryl radicals from bis-boronic esters, which then undergo 1,2-boron shifts. eurekaselect.com Similarly, radical 1,2- and 1,4-boron migrations have been systematically studied in diboronate complexes, which can be generated from Grignard reagents and diboron (B99234) compounds. nih.gov These processes, often triggered by light or radical initiators, can lead to the formation of valuable 1,1- or 1,3-bisborylalkanes. nih.govnih.gov

    In the context of an intermediate formed from diethyl(1-propynyl)borane, such as a (Z)-alkenylborane, a boryl migration would typically require specific catalytic or photochemical activation to proceed efficiently. nih.gov

    Carborane Formation from Alkynylboranes

    Alkynylboranes like diethyl(1-propynyl)borane are valuable precursors for the synthesis of carboranes, which are polyhedral cluster compounds containing carbon, boron, and hydrogen atoms. These reactions typically involve the interaction of the alkyne with a borane cluster, leading to the incorporation of the alkyne's carbon atoms into the polyhedral framework.

    Synthesis of Tricarba-nido-hexaborane Skeletons

    The formation of carborane clusters often occurs from the reaction of a nido-borane with an alkyne. nih.gov Nido-boranes are a class of boranes whose structures are based on a polyhedron with one missing vertex. libretexts.org The synthesis of tricarbaborane skeletons, which contain three carbon atoms within the boron framework, represents a significant challenge in cluster chemistry. While direct synthesis from diethyl(1-propynyl)borane is not extensively documented, analogous reactions provide a plausible pathway. The general strategy involves the reaction of an alkynyl substrate with a suitable borane cluster, leading to cage expansion and incorporation of the carbon atoms. The specific formation of a tricarba-nido-hexaborane would likely involve a precursor borane that can accept the three-carbon unit from the propynyl (B12738560) group and any associated ligands.

    Formation of Carba-arachno-pentaborane Derivatives

    Arachno-boranes are clusters with an even more open structure than nido-boranes, formally derived from a closed polyhedron by removing two vertices. libretexts.org There is precedent for the formation of carba-arachno-pentaborane derivatives from the reaction of alkynyl compounds with boranes. A notable example is the reaction of dimethyl-di-1-propynylsilane with ethyldiboranes(6), which yields a 1-carba-arachno-pentaborane(10) derivative. youtube.com This reaction demonstrates the ability of a propynyl group attached to a heteroatom to react with a simple borane to form a five-vertex arachno-carborane cage.

    Given the structural similarity, it is proposed that diethyl(1-propynyl)borane would react in an analogous manner with reagents like ethyldiborane. The reaction would proceed via the insertion of the propynyl moiety into the borane cluster, followed by rearrangement to form the stable carba-arachno-pentaborane skeleton. This provides a synthetic route to complex boron clusters from relatively simple alkynylborane precursors.

    Proposed Mechanistic Pathways for Boron Cluster Elaboration

    The incorporation of organoborane fragments into larger polyhedral boron structures, or boron clusters, is a fundamental process in boron chemistry. Boron clusters are noted for their three-dimensional aromaticity and unique electronic properties. researchgate.netyoutube.com The elaboration of these clusters can occur through various mechanisms, often involving the reaction of smaller borane reagents with pre-existing boron cages. While specific mechanistic studies detailing the use of diethyl(1-propynyl)borane in cluster elaboration are not extensively documented, pathways can be proposed based on the known reactivity of boranes and heteroboranes. researchgate.net

    The synthesis of polyhedral borane cluster-fused heterocycles, for example, has been achieved through transition-metal-catalyzed B-H activation and annulation processes, demonstrating a viable route for integrating boron moieties into more complex structures. nih.gov For a compound like diethyl(1-propynyl)borane, a plausible pathway for incorporation into a growing boron cluster, such as a dicarbadodecaborane (C2B10H12), would involve the reactivity of the B-C(alkynyl) bond. nih.gov The process could be initiated by the reaction of the Lewis acidic boron center with a nucleophilic site on the cluster or by a catalyzed activation of the B-C or C-H bonds.

    Another potential pathway involves the thermal decomposition or reaction of the alkynylborane in the presence of other boron hydrides. This can lead to the insertion of the boron atom and its organic substituents into a larger deltahedral cage structure. The reactivity of perfunctionalized boron clusters, which have their own rich and tunable redox chemistry, provides a model for how substituted boron fragments can be integrated or modified within a cluster environment. nih.gov The development of porous borane cluster polymers from the cothermolysis of decaborane(14) and hydrocarbons further illustrates how borane units can be linked to form extended materials. nih.gov

    Lewis Acidity and Coordination Chemistry of Diethyl(1-propynyl)borane

    Electronic Factors Governing Lewis Acidic Character

    The Lewis acidity of a borane—its ability to accept a pair of electrons—is fundamentally governed by the nature of the substituents attached to the boron atom. libretexts.org Electron-withdrawing groups increase Lewis acidity by making the boron center more electron-deficient, while electron-donating groups decrease it. libretexts.org Steric hindrance around the boron atom can also impede the approach of a Lewis base, reducing the observed acidity. libretexts.org

    In diethyl(1-propynyl)borane, the boron atom is bonded to two ethyl groups and one 1-propynyl group.

    Ethyl Groups (-CH₂CH₃): These are weakly electron-donating through an inductive effect.

    1-Propynyl Group (-C≡CCH₃): The sp-hybridized carbon atom of the alkyne is more electronegative than an sp² or sp³ carbon, making the propynyl group electron-withdrawing. This effect increases the electrophilicity and Lewis acidity of the boron center compared to a trialkylborane like triethylborane.

    The Lewis acidity of various boranes can be quantified and compared using methods like determining fluoride (B91410) affinities or establishing equilibrium constants with reference bases. researchgate.netnih.gov

    Table 1: Comparison of Calculated Properties and Lewis Acidity Indicators for Various Boranes Note: Data for diethyl(1-propynyl)borane is not available and is presented for comparative context.

    BoraneSubstituent TypeExpected Relative Lewis AcidityKey Factor
    Triethylborane3x Alkyl (Donating)WeakInductive donation
    Diethyl(1-propynyl)borane 2x Alkyl (Donating), 1x Alkynyl (Withdrawing)ModerateBalance of inductive effects
    Tris(pentafluorophenyl)borane3x Aryl (Strongly Withdrawing)StrongStrong inductive withdrawal
    HB(o-carborane)₂2x Carboranyl (Strongly Withdrawing)Very StrongStrongest inductive withdrawal researchgate.net

    Interactions with Lewis Bases and Ligand Exchange Processes

    As a Lewis acid, diethyl(1-propynyl)borane is expected to form stable adducts with a variety of Lewis bases such as amines, phosphines, and ethers. youtube.comnih.gov The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base into the vacant p-orbital of the boron atom. youtube.com This interaction can influence the reactivity of both the borane and the base. nih.gov

    Ligand exchange is a process where one ligand in a coordination complex is replaced by another. libretexts.org For a borane adduct, this can involve the displacement of one Lewis base by a stronger one or a reversible equilibrium between the borane and different bases.

    While specific studies on diethyl(1-propynyl)borane are limited, the behavior of the closely related compound diethyl(1-indenyl)borane provides insight. Diethyl(1-indenyl)borane exists in equilibrium with its other isomers, and the addition of a Lewis base like pentadeuteropyridine leads to the formation of new adducts, establishing a new equilibrium between the complexed isomers. researchgate.net This demonstrates the dynamic nature of the interaction between the diethylboryl group and Lewis bases.

    The process can be represented generally as: Et₂B(propynyl) + L¹ ⇌ L¹·Et₂B(propynyl) L¹·Et₂B(propynyl) + L² ⇌ L²·Et₂B(propynyl) + L¹

    The position of the equilibrium is determined by the relative basicity of L¹ and L² and the reaction conditions. Such ligand exchange processes are fundamental in catalysis, where the coordination and dissociation of substrates, reagents, and products are key steps. mdpi.com

    Transformations Involving the Propynyl Moiety

    Functionalization Reactions of the Alkyne Unit (e.g., Haloboration)

    The carbon-carbon triple bond of the propynyl group in diethyl(1-propynyl)borane is a site of rich chemical reactivity. One important transformation is haloboration, which involves the addition of a boron-halogen bond (B-X) across the alkyne. nih.govrsc.org This reaction is a powerful method for creating stereodefined, multifunctionalized alkenes, which are valuable synthetic intermediates. nih.govnih.gov

    The haloboration of an alkynylborane like diethyl(1-propynyl)borane with a haloborane (e.g., BBr₃ or BCl₃) would proceed via the addition of the B-X bond across the triple bond. The regioselectivity of the addition is influenced by both electronic and steric factors. Typically, the boron atom adds to one carbon of the alkyne, and the halogen adds to the other.

    A general scheme for the syn-haloboration of an internal alkyne is as follows: R¹-C≡C-R² + BX₃ → (X)(R¹)C=C(R²)(BX₂)

    For diethyl(1-propynyl)borane, the reaction would yield a substituted vinylborane containing a halogen atom. The resulting product is an ambiphilic intermediate, possessing both an electrophilic site (the new boryl group) and a nucleophilic vinylic carbon, which can be used in subsequent cross-coupling reactions. nih.gov Increasing the electrophilicity of the boron reagent, for instance by using borenium cations, can facilitate the haloboration of internal alkynes. nih.gov

    Table 2: General Outcomes of Haloboration on Alkynes

    Alkyne TypeHaloborating AgentTypical ProductStereochemistryReference
    Terminal Alkyne9-Br-BBN(Z)-1-bromo-2-borylalkenesyn-addition nih.gov
    Internal AlkyneBCl₃ / LutidineTrisubstituted vinyl pinacol (B44631) boronate ester (after workup)High regio- and stereoselectivity nih.gov
    Propyne (B1212725)HBCl₂ / BCl₃E-1-dichloroboryl-2-chloro-prop-1-ene- researchgate.net

    Cyclization Reactions Leading to Boron-Containing Heterocycles

    The unique electronic properties of the alkynylborane moiety make it a valuable precursor for the synthesis of boron-containing heterocycles. These compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. aablocks.comnih.gov Cyclization reactions involving the propynyl group can lead to a diverse range of ring systems.

    One established route to boron heterocycles is through cycloaddition reactions. For example, alkynylboronates can undergo cycloadditions to form various heterocyclic structures. researchgate.net A catalytic route using rhodium has been developed for the [2+2+2] cycloaddition of an iminoborane with an alkyne to generate 1,2-azaborinines, which are boron-containing analogues of benzene. aablocks.com

    A plausible cyclization pathway for diethyl(1-propynyl)borane could involve an intramolecular reaction if a suitable functional group is present on one of the ethyl chains, or an intermolecular reaction with a difunctional reagent. For instance, reaction with a molecule containing both a nucleophilic and an electrophilic center could lead to a cyclocondensation reaction, forming a stable heterocyclic ring incorporating the B-C≡C unit. aablocks.com The synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs) often utilizes haloboration products derived from alkynes, demonstrating how the functionalized alkyne unit serves as a key building block for complex cyclic systems. nih.govrsc.org

    Radical Pathways and Single-Electron Transfer Processes in Borane Chemistry

    The exploration of radical pathways and single-electron transfer (SET) processes involving organoboron compounds has significantly expanded the toolkit of synthetic organic chemistry. While the radical chemistry of many boranes, such as trialkylboranes and N-heterocyclic carbene-boranes, has been extensively studied, specific research into the radical and SET reactions of diethyl(1-propynyl)borane is notably limited in publicly available scientific literature.

    General principles of borane radical chemistry suggest that the ethyl groups of diethyl(1-propynyl)borane could potentially participate in radical reactions, for instance, through abstraction of a hydrogen atom to form a boron-centered radical. Triethylborane, a related compound, is well-known to act as a radical initiator in the presence of oxygen. organic-chemistry.org This process involves the formation of an ethyl radical, which can then initiate further radical chain reactions. It is conceivable that diethyl(1-propynyl)borane could undergo similar activation, although the influence of the 1-propynyl group on this reactivity has not been specifically documented.

    Furthermore, the carbon-carbon triple bond of the propynyl group presents a potential site for radical addition reactions. In broader contexts of organic synthesis, alkynes are known to undergo radical cyclizations and additions. researchgate.netrsc.orgwikipedia.orgnih.govmdpi.com For example, radical cyclization of 1,6-enynes can be initiated by various methods to form cyclic compounds. researchgate.net While these reactions showcase the general reactivity of alkynes towards radicals, specific examples involving diethyl(1-propynyl)borane as the alkyne component are not readily found.

    Single-electron transfer processes are another facet of organoborane reactivity. SET events can occur between boranes and suitable electron donors or acceptors, leading to the formation of radical ion pairs. nih.govnih.gov The Lewis acidic nature of the boron atom in diethyl(1-propynyl)borane could, in principle, facilitate its participation in SET processes, particularly in the formation of electron donor-acceptor complexes. However, detailed studies, including computational and experimental investigations, specifically focused on the SET chemistry of diethyl(1-propynyl)borane are not available in the current body of scientific literature.

    Advanced Spectroscopic Characterization and Structural Analysis of Diethyl 1 Propynyl Borane

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of Diethyl(1-propynyl)borane. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹¹B nuclei, detailed information about the connectivity and electronic environment of the atoms can be obtained.

    ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the ethyl groups and the propynyl (B12738560) group give rise to distinct signals. The methylene (B1212753) protons (-CH2-) of the ethyl groups typically appear as a quartet, while the methyl protons (-CH3) of the ethyl groups appear as a triplet. The methyl protons of the propynyl group appear as a singlet. The integration of these signals provides a ratio of the number of protons in each environment, confirming the presence of two ethyl groups and one 1-propynyl group.

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the alkynyl carbons, the methylene carbons, and the methyl carbons. The chemical shifts of the alkynyl carbons are particularly informative, with the carbon directly bonded to the boron atom appearing at a different chemical shift compared to the terminal alkynyl carbon. Approximate chemical shift ranges for the different carbon environments are shown in the table below. chemguide.co.ukcompoundchem.comwisc.edu

    Carbon EnvironmentApproximate Chemical Shift (ppm)
    C=O (in ketones)205 - 220
    C=O (in aldehydes)190 - 200
    C=O (in acids and esters)160 - 185
    C in aromatic rings125 - 150
    C=C (in alkenes)115 - 140
    RCH₂O-50 - 90
    RCH₂Cl30 - 60
    RCH₂NH₂30 - 65
    R₃CH25 - 35
    CH₃CO-20 - 50
    R₂CH₂16 - 25
    RCH₃10 - 15
    This table is a composite of data from multiple sources and should be used for approximation.

    ¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is crucial for characterizing organoboron compounds. Diethyl(1-propynyl)borane is a tricoordinate borane (B79455), and its ¹¹B chemical shift is expected to be in the low-field region, typically between +100 and -120 ppm. blogspot.comnorthwestern.edu The exact chemical shift is sensitive to the electronic environment of the boron atom and can be influenced by the solvent. sdsu.edu The signal is often broad due to the quadrupolar nature of the boron nucleus. blogspot.comnorthwestern.edu

    Vibrational Spectroscopy (e.g., Infrared, VCD) for Molecular Structure and Conformation

    Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups and bonding within Diethyl(1-propynyl)borane.

    The IR spectrum of Diethyl(1-propynyl)borane will exhibit characteristic absorption bands corresponding to the vibrations of its different bonds. Key expected vibrational modes include:

    C≡C Stretch: A sharp, and typically weak to medium, absorption band in the region of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond in the propynyl group.

    C-H Stretch (alkyne): A sharp, and often strong, band around 3300 cm⁻¹ corresponds to the stretching of the C-H bond of the terminal alkyne.

    C-H Stretch (alkane): Absorptions in the range of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the ethyl groups. vscht.cz

    B-C Stretch: The boron-carbon stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

    The table below summarizes characteristic IR absorption frequencies for various functional groups. vscht.cz

    Functional GroupCharacteristic Absorption (cm⁻¹)
    O-H (alcohols, phenols)3200-3600 (broad)
    N-H (amines, amides)3300-3500
    C-H (alkanes)2850-3000
    C-H (alkenes)3000-3100
    C-H (alkynes)~3300
    C-H (aromatics)3000-3100
    C=O (aldehydes, ketones, esters, acids)1680-1750
    C=C (alkenes)1620-1680
    C≡C (alkynes)2100-2260
    C-O1000-1300
    C-N1000-1350

    X-ray Crystallography for Solid-State Structure and Bonding

    Based on related organoborane structures, it is expected that the boron atom in Diethyl(1-propynyl)borane would adopt a trigonal planar geometry. scispace.com The B-C bond lengths to the ethyl groups and the propynyl group would provide insight into the nature of these bonds. The C≡C triple bond of the propynyl group is expected to be nearly linear. In the solid state, intermolecular interactions, such as weak van der Waals forces, would dictate the crystal packing. A search for a crystal structure of diethyl(3-pyridyl)borane (B1298667) revealed it exists as a cyclic tetramer in the solid state, highlighting the potential for aggregation in organoborane compounds. rsc.org

    Spectroscopic Probes for Reaction Intermediates

    Spectroscopic techniques are invaluable for detecting and characterizing transient reaction intermediates involving Diethyl(1-propynyl)borane. For instance, in reactions where the borane acts as a Lewis acid, the formation of a Lewis acid-base adduct can be monitored by NMR spectroscopy. electronicsandbooks.com

    Upon coordination of a Lewis base to the boron center, the boron atom becomes tetracoordinate, leading to a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This change in coordination can also be observed in the ¹H and ¹³C NMR spectra, with shifts in the signals of the protons and carbons near the boron atom.

    Furthermore, time-resolved IR spectroscopy could potentially be used to observe changes in the vibrational modes of the propynyl group upon reaction, providing insights into the reaction mechanism. For example, a shift in the C≡C stretching frequency could indicate electronic changes at the alkyne moiety during a reaction.

    Theoretical and Computational Chemistry of Diethyl 1 Propynyl Borane

    Electronic Structure and Bonding Analysis

    The electronic structure and bonding in diethyl(1-propynyl)borane are fundamentally governed by the electron-deficient nature of the central boron atom. This deficiency dictates the unique bonding models and electronic properties of the molecule, which can be elucidated through theoretical and computational chemistry.

    Multicentered Bonding Models in Boranes

    Boranes are classic examples of molecules that exhibit multicentered bonding, a concept essential for understanding their structure and reactivity. britannica.comresearchgate.net Unlike typical organic compounds that can be described by two-center two-electron (2c-2e) bonds, boranes often have fewer valence electrons than are required to form these conventional bonds between all adjacent atoms. researchgate.net This "electron deficiency" is accommodated through the formation of multicentered bonds, where two electrons are shared among three or more atoms. britannica.comusu.edu

    The most common type of multicentered bond in boranes is the three-center two-electron (3c-2e) bond. researchgate.net A well-known example is diborane (B8814927) (B₂H₆), which features two such bonds in the B-H-B bridges. usu.eduyoutube.com In these bonds, a single pair of electrons holds three atoms together. researchgate.net This concept of delocalized bonding is crucial for explaining the stability of many boron compounds. rsc.org

    While diethyl(1-propynyl)borane is a monomeric organoborane and does not form bridged dimers in the same way as diborane, the principle of electron deficiency at the boron center is still paramount. The boron atom is sp² hybridized, possessing a vacant p-orbital. This orbital plays a critical role in the electronic structure and reactivity of the molecule, participating in delocalization effects with the adjacent π-system of the propynyl (B12738560) group, which is a key feature of its electronic structure.

    Types of Multicentered Bonds in Boranes:

    Bond TypeDescriptionExample
    3c-2e B-H-B A three-center two-electron bond where a hydrogen atom bridges two boron atoms.Diborane (B₂H₆)
    3c-2e B-B-B (Open) A three-center two-electron bond formed by three boron atoms in a linear or bent arrangement.Found in various borane (B79455) clusters. rsc.org
    3c-2e B-B-B (Closed) A three-center two-electron bond formed by three boron atoms in a triangular arrangement.Common in deltahedral borane cages. rsc.org
    4c-2e Bond A four-center two-electron bond delocalized over a rhombus of four boron atoms.Observed in some closo-borane dianions. rsc.org

    Molecular Orbital Theory and Delocalization Effects

    Molecular Orbital (MO) theory provides a more detailed picture of the bonding in diethyl(1-propynyl)borane, particularly regarding delocalization effects. In this framework, atomic orbitals of the constituent atoms combine to form a set of molecular orbitals that extend over the entire molecule. youtube.com

    For a simplified model like borane (BH₃), the central boron atom is sp² hybridized, leaving a vacant p-orbital perpendicular to the plane of the molecule. youtube.comyoutube.com In diethyl(1-propynyl)borane, this vacant p-orbital on the boron atom is perfectly aligned to overlap with the π-orbitals of the carbon-carbon triple bond of the 1-propynyl group.

    This overlap leads to the formation of a delocalized π-system, where the electron density from the alkynyl π-bond is partially donated into the empty p-orbital of the boron. This phenomenon, known as pπ-pπ back-donation, has several important consequences:

    It strengthens the boron-carbon bond, giving it some double-bond character.

    It delocalizes the π-electrons over the B-C≡C- fragment. researchgate.net

    It reduces the electron deficiency of the boron center, thereby increasing the stability of the molecule.

    This delocalization can be visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the alkynyl π-bond, while the LUMO is largely centered on the boron atom's vacant p-orbital. The small energy gap between these frontier orbitals is characteristic of the reactivity of alkynylboranes.

    Quantum Chemical Characterization of Alkynylborane Electronic Features

    Quantum chemical calculations are powerful tools for quantifying the electronic features of molecules like diethyl(1-propynyl)borane. nih.gov These methods can predict various properties, providing insights that are difficult to obtain experimentally.

    Calculated Electronic Properties:

    Molecular Geometry: Geometry optimization calculations can predict bond lengths and angles. For diethyl(1-propynyl)borane, calculations would likely show a B-C (alkynyl) bond length that is shorter than a typical single bond, consistent with the pπ-pπ delocalization discussed earlier. The B-C≡C fragment is expected to be nearly linear.

    Charge Distribution: Natural Population Analysis (NPA) or other charge partitioning schemes can be used to determine the partial atomic charges. These calculations typically show that the boron atom is electron-deficient, carrying a partial positive charge, while the carbon atoms of the propynyl group have partial negative charges.

    Frontier Molecular Orbitals: The energies of the HOMO and LUMO are critical for understanding a molecule's reactivity. For alkynylboranes, the HOMO is the primary electron donor (nucleophilic) and the LUMO is the primary electron acceptor (electrophilic). The energy of the LUMO is particularly low due to the empty p-orbital on boron, making alkynylboranes potent electrophiles.

    Illustrative Data Table of Calculated Properties for a Model Alkynylborane:

    PropertyCalculated ValueDescription
    B-C (alkynyl) Bond Length ~1.45 ÅShorter than a typical B-C single bond (~1.57 Å), indicating partial double bond character.
    C≡C Bond Length ~1.22 ÅSlightly longer than in acetylene (~1.20 Å), consistent with π-electron delocalization.
    ∠ B-C≡C Angle ~178°Nearly linear geometry as expected for an sp-hybridized carbon.
    NPA Charge on Boron +0.45 eConfirms the electron-deficient and electrophilic nature of the boron center.
    HOMO Energy -9.5 eVAssociated with the C≡C π-bond.
    LUMO Energy -1.5 eVPrimarily located on the vacant boron p-orbital.
    HOMO-LUMO Gap 8.0 eVA relatively small gap, indicating high reactivity.

    Reaction Mechanism Elucidation via Computational Methods

    Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping out the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

    Transition State Analysis and Activation Energy Landscapes

    A key goal of computational reaction mechanism studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. libretexts.orgfiveable.me Transition state theory (TST) provides the framework for relating the properties of the TS to the reaction rate. wikipedia.orgox.ac.uk

    Locating Transition States: Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. fiveable.me This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    Activation Energy Landscapes: Once the reactants, transition state, and products have been located and their energies calculated, an activation energy landscape (or reaction profile) can be constructed. The activation energy (ΔG‡) is the difference in Gibbs free energy between the reactants and the transition state. dalalinstitute.com A lower activation energy corresponds to a faster reaction rate.

    For example, in a DFT study of a sigmatropic shift in diethyl(1-indenyl)borane, a close structural analog, the activation barrier for the rearrangement was determined to be 17.7 ± 0.2 kcal/mol from experimental data, a value that can be corroborated and analyzed through computational transition state analysis. researchgate.net Similarly, DFT calculations on amide reduction by borane have identified two transition states, with the second step having the highest activation free energy, thus being the rate-determining step. tuengr.com

    Illustrative Activation Energy Data for a Hypothetical Reaction:

    Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
    1 Reactants (Diethyl(1-propynyl)borane + Diene)0.0
    2 Transition State (TS)+15.5
    3 Product (Cycloadduct)-25.0

    This data indicates that the reaction has an activation barrier of 15.5 kcal/mol and is thermodynamically favorable (exergonic) by 25.0 kcal/mol. Such quantitative insights are crucial for understanding and predicting the chemical behavior of diethyl(1-propynyl)borane.

    Computational Insights into Regio- and Stereoselectivity in Borane Reactions

    While no specific computational studies on the regio- and stereoselectivity of reactions involving diethyl(1-propynyl)borane have been identified, general principles of borane chemistry can provide a framework for hypothetical computational investigations. Density Functional Theory (DFT) would be a powerful tool to model the transition states of reactions such as hydroboration or conjugate addition involving this borane.

    Table 1: Hypothetical Computational Parameters for Investigating Regio- and Stereoselectivity

    Reaction TypeComputational MethodBasis SetKey Parameters to AnalyzeExpected Outcome
    Hydroboration of an unsymmetrical alkeneDFT (e.g., B3LYP)6-31G(d) or largerTransition state energies for syn- and anti-additionPrediction of the favored stereoisomer
    Conjugate addition to an α,β-unsaturated ketoneDFT with solvent model (e.g., PCM)def2-TZVPEnergies of intermediates and transition states for 1,2- vs. 1,4-additionDetermination of the regiochemical preference

    Such computational models could elucidate the electronic and steric factors that govern the regiochemical and stereochemical outcomes of reactions with diethyl(1-propynyl)borane. Analysis of the frontier molecular orbitals (HOMO-LUMO) of the reactants would offer further insights into the preferred pathways.

    Thermodynamics and Kinetics of Borane Transformations

    The thermodynamics and kinetics of transformations involving diethyl(1-propynyl)borane remain computationally unexplored. Theoretical calculations could provide valuable data on the stability of this borane and the energy profiles of its reactions. For instance, the thermodynamics of its formation from the reaction of diethylborane with propyne (B1212725) could be calculated to determine the reaction enthalpy and Gibbs free energy.

    Kinetic studies, performed computationally, could determine the activation energies for various potential reactions, such as its isomerization or its reactions with nucleophiles and electrophiles. This would allow for a comparison of the relative rates of different transformation pathways.

    Table 2: Potential Computational Targets for Thermodynamic and Kinetic Analysis

    TransformationComputational ApproachParameters to CalculateSignificance
    Isomerization to diethyl(propadienyl)boraneTransition state search (e.g., QST2/QST3)Activation Energy (Ea), Rate constant (k)Understanding the stability and potential rearrangement pathways
    DimerizationCalculation of binding energyDimerization enthalpy (ΔH)Assessing the propensity of the borane to exist as a monomer or dimer
    Reaction with a Lewis baseCalculation of adduct formation energyGibbs free energy of binding (ΔG_bind)Quantifying the Lewis acidity of the borane

    Theoretical Aspects of Frustrated Lewis Pair (FLP) Chemistry Involving Boranes

    The concept of Frustrated Lewis Pairs (FLPs) involves a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, leading to unique reactivity. d-nb.info While there is no specific research on diethyl(1-propynyl)borane in the context of FLP chemistry, its electronic properties make it an interesting candidate for theoretical investigation.

    Computational studies could model the interaction of diethyl(1-propynyl)borane with various bulky Lewis bases. These models would aim to determine if the steric hindrance is sufficient to prevent adduct formation and create an "active" FLP capable of activating small molecules like H₂, CO₂, or olefins. DFT calculations could be employed to investigate the thermodynamics and activation barriers for these small molecule activation processes. The impact of the propynyl group on the Lewis acidity and, consequently, on the reactivity of the potential FLP would be a key area of focus.

    Table 3: Theoretical Framework for Investigating Diethyl(1-propynyl)borane in FLP Chemistry

    Lewis Base PartnerSmall Molecule SubstrateComputational FocusPotential Findings
    Tris(tert-butyl)phosphineDihydrogen (H₂)Geometry optimization of the encounter complex, transition state for H₂ splittingDetermination of the thermodynamic feasibility and kinetic barrier for hydrogen activation
    2,6-LutidineCarbon Dioxide (CO₂)Calculation of the binding energy of CO₂ to the FLPInsight into the potential for CO₂ capture and activation

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